Clindamycin Heptadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

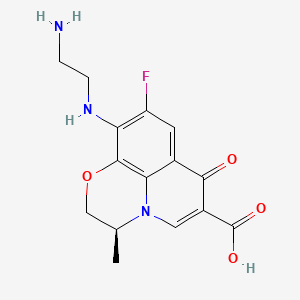

Clindamycin is an antibiotic used to treat bacterial infections . It is available in various forms such as clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide . These forms are prodrugs of clindamycin and are rapidly converted to active clindamycin by hydrolysis once inside the body or applied to the skin .

Synthesis Analysis

The synthesis of clindamycin derivatives has been studied . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis

The molecular structure of clindamycin derivatives has been analyzed using molecular docking and dynamics simulations . Three different clindamycin derivatives were studied against 300 target proteins .Chemical Reactions Analysis

The chemical reactions of clindamycin have been studied . The kinetics and mechanism of degradation of clindamycin were studied in buffered aqueous solution in the pH range 0.4-12 .Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin have been studied . The interactions of pharmaceutical powders (active ingredient and excipients) with liquids and vapors have been analyzed .Wissenschaftliche Forschungsanwendungen

Bacteriostatic Antibiotic Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria, and is more active than lincomycin in treating bacterial infections, especially those caused by anaerobic species. It's also effective against important protozoal diseases like malaria, particularly in combination with other treatments (Spížek & Řezanka, 2004); (Spížek & Řezanka, 2017).

Dental Applications : Clindamycin is used in dentistry, notably for prophylaxis during dental procedures to prevent endocarditis. Its broad spectrum, high oral absorption, and significant tissue penetration, including bone, make it an effective option for managing dental infections (Brook et al., 2005); (Addy & Martín, 2005).

Hepatotoxicity Risks : While effective, clindamycin can cause hepatotoxicity as a rare side effect. Cases of oral clindamycin induced acute symptomatic cholestatic hepatitis have been reported, highlighting the importance of monitoring liver function during treatment (Moole et al., 2015).

Treatment of Chronic Infections : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it desirable for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).

Effectiveness Against Protozoal Diseases : Clindamycin's efficacy in treating Plasmodium falciparum malaria has been demonstrated, although it's limited by slow initial clinical response rates. The delay in parasite elimination parallels the 'delayed death' effect seen in vitro (Burkhardt et al., 2007).

Pharmacological Insights for Precision Medicine : Understanding clindamycin's pharmacology and pharmacokinetics, especially in special populations like pediatrics and pregnant women, is crucial. This is due to its metabolism by CYP3A4/5 enzymes and potential drug–drug interactions (Álvarez et al., 2022).

Adverse Reactions and Safety Profile : While effective, clindamycin's use is associated with risks like diarrhea, allergic reactions, and more rare effects like acute laryngotracheitis and monoarthritis (Ceschi et al., 2011); (Alikhani & Salehifar, 2012).

Application in Veterinary Medicine : Clindamycin is also used in veterinary medicine, especially for treating Staphylococcus aureus infections in animals. However, resistance due to modification of the ribosomal target site is a concern (Rich, Deighton, & Roberts, 2005).

Wirkmechanismus

Target of Action

Clindamycin, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like clindamycin . Recent studies on clindamycin derivatives have identified additional targets, including the Family A G-protein-coupled receptor and cell division protein FtsZ .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The disruption of protein synthesis interferes with the transpeptidation reaction, thereby inhibiting early chain elongation .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin disrupts this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth . The exact downstream effects of this disruption depend on the specific bacterial species and the proteins that are affected.

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . This metabolism can be influenced by factors such as age, pregnancy, and the presence of other drugs that affect CYP3A4 activity . The pharmacokinetics of clindamycin also exhibit high inter-variability, and co-treatment with certain drugs, such as rifampicin, can significantly decrease clindamycin concentrations .

Result of Action

The primary result of clindamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, clindamycin prevents bacteria from producing the proteins they need to grow and reproduce . This makes clindamycin effective against a variety of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of clindamycin can be influenced by various environmental factors. For example, the presence of bile acids can increase the skin permeability of clindamycin, potentially enhancing its effectiveness when applied topically . Additionally, the concentration of clindamycin in sewage can increase during dry spells, suggesting that environmental conditions can affect the drug’s stability and efficacy .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . It can also cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Clindamycin is used for the treatment of numerous infections, and there is increased interest in its use because it achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . Future research may focus on further exploring the potential of clindamycin derivatives in combating bacterial resistance .

Biochemische Analyse

Biochemical Properties

Clindamycin Heptadecanoate interacts with various biomolecules in the body. It primarily inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction disrupts the transpeptidation reaction, thereby inhibiting early chain elongation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . It also exerts an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This action is thought to be due to this compound’s three-dimensional structure, which allows it to bind to the ribosome and disrupt the protein synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug’s metabolism by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites is affected by reduced renal function, which slightly increases its half-life .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study on a standardized animal model for chronic abscess-forming peritonitis showed that the use of Clindamycin led to a decrease in the formation of abscesses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to form Clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to achieve high intracellular levels in phagocytic cells and high levels in bone .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . This localization plays a crucial role in its activity and function, as it allows the drug to effectively inhibit bacterial protein synthesis .

Eigenschaften

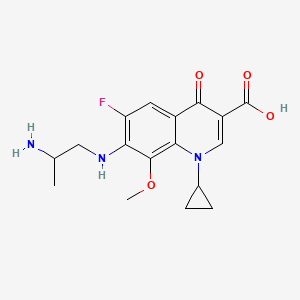

IUPAC Name |

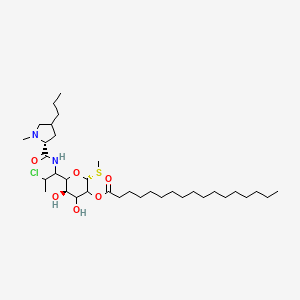

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXKEAMZSWESO-GQZBHEMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H65ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

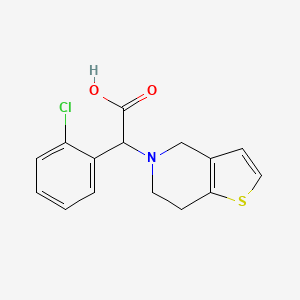

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)